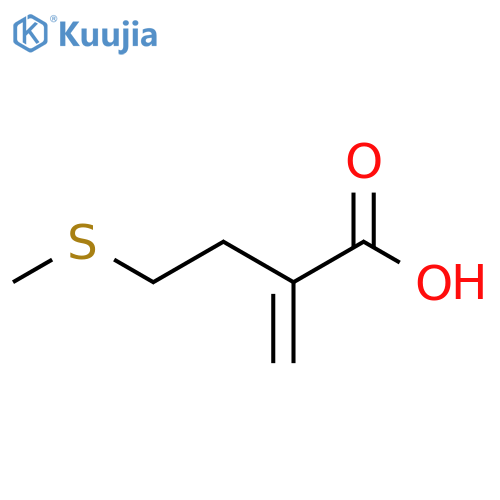Cas no 1314909-65-3 (2-methylidene-4-(methylsulfanyl)butanoic acid)

1314909-65-3 structure
商品名:2-methylidene-4-(methylsulfanyl)butanoic acid
2-methylidene-4-(methylsulfanyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-methylidene-4-(methylsulfanyl)butanoic acid
- SCHEMBL4415202
- 1314909-65-3
- EN300-1858532
- AKOS006385233
-
- インチ: 1S/C6H10O2S/c1-5(6(7)8)3-4-9-2/h1,3-4H2,2H3,(H,7,8)
- InChIKey: YFXBBWLXJSHHMH-UHFFFAOYSA-N
- ほほえんだ: S(C)CCC(=C)C(=O)O
計算された属性
- せいみつぶんしりょう: 146.04015073g/mol
- どういたいしつりょう: 146.04015073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-methylidene-4-(methylsulfanyl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1858532-0.05g |
2-methylidene-4-(methylsulfanyl)butanoic acid |
1314909-65-3 | 0.05g |
$912.0 | 2023-09-18 | ||
| Enamine | EN300-1858532-2.5g |
2-methylidene-4-(methylsulfanyl)butanoic acid |
1314909-65-3 | 2.5g |
$2127.0 | 2023-09-18 | ||
| Enamine | EN300-1858532-5.0g |
2-methylidene-4-(methylsulfanyl)butanoic acid |
1314909-65-3 | 5g |
$3147.0 | 2023-06-01 | ||
| Enamine | EN300-1858532-10g |
2-methylidene-4-(methylsulfanyl)butanoic acid |
1314909-65-3 | 10g |
$4667.0 | 2023-09-18 | ||
| Enamine | EN300-1858532-1.0g |
2-methylidene-4-(methylsulfanyl)butanoic acid |
1314909-65-3 | 1g |
$1086.0 | 2023-06-01 | ||
| Enamine | EN300-1858532-0.5g |
2-methylidene-4-(methylsulfanyl)butanoic acid |
1314909-65-3 | 0.5g |
$1043.0 | 2023-09-18 | ||
| Enamine | EN300-1858532-5g |
2-methylidene-4-(methylsulfanyl)butanoic acid |
1314909-65-3 | 5g |
$3147.0 | 2023-09-18 | ||
| Enamine | EN300-1858532-0.1g |
2-methylidene-4-(methylsulfanyl)butanoic acid |
1314909-65-3 | 0.1g |
$956.0 | 2023-09-18 | ||
| Enamine | EN300-1858532-0.25g |
2-methylidene-4-(methylsulfanyl)butanoic acid |
1314909-65-3 | 0.25g |
$999.0 | 2023-09-18 | ||
| Enamine | EN300-1858532-10.0g |
2-methylidene-4-(methylsulfanyl)butanoic acid |
1314909-65-3 | 10g |
$4667.0 | 2023-06-01 |
2-methylidene-4-(methylsulfanyl)butanoic acid 関連文献
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
1314909-65-3 (2-methylidene-4-(methylsulfanyl)butanoic acid) 関連製品
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
